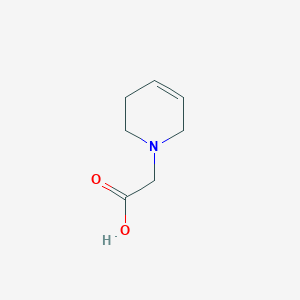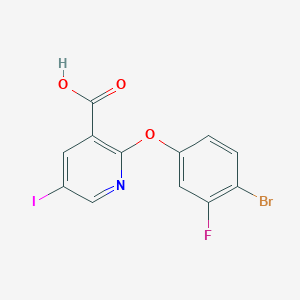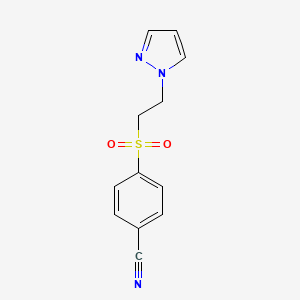
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is a complex organic compound that features a unique structure combining an isoquinoline moiety with a benzoic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves cyclization of a β-phenylethylamine derivative with a suitable acid chloride. The resulting isoquinoline is then functionalized to introduce the hydroxy and oxo groups.
The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where a methyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves coupling the functionalized isoquinoline with the benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(1-oxo-1H-isoquinolin-2-yl)acetamide: Another isoquinoline derivative with potential pharmaceutical applications.
4-methylbenzoic acid: A simpler benzoic acid derivative used in various chemical syntheses.
Uniqueness
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is unique due to its combination of an isoquinoline core with a functionalized benzoic acid moiety
特性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
3-(7-hydroxy-1-oxoisoquinolin-2-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-10-2-3-12(17(21)22)8-15(10)18-7-6-11-4-5-13(19)9-14(11)16(18)20/h2-9,19H,1H3,(H,21,22) |
InChIキー |
YAUMUXWOUZDDEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC3=C(C2=O)C=C(C=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Benzoylphenyl)ethyl]acetamide](/img/structure/B8346821.png)



![3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8346864.png)






